Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUSGBFCNIPQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Diazaspirocarboxylic Acid
One common approach is the esterification of 2,9-diazaspiro[5.5]undecan-9-one or its carboxylic acid derivative with tert-butanol or tert-butyl chloroformate to form the tert-butyl ester. This step is crucial to protect the carboxyl group and improve compound stability and handling.
- Reagents: tert-Butanol or tert-butyl chloroformate, coupling agents (e.g., DCC, EDC), base (e.g., triethylamine)
- Conditions: Typically carried out under anhydrous conditions, at room temperature or slightly elevated temperatures, in solvents like dichloromethane or THF.
Hydroxylation at the 5-Position
The hydroxyl group can be introduced via selective oxidation or nucleophilic substitution on a precursor lacking the hydroxy substituent.
- Method: Hydroxylation of an appropriate spirocyclic intermediate using oxidizing agents or by nucleophilic substitution on a halogenated intermediate at the 5-position.
- Typical reagents: Oxidizing agents such as m-CPBA or osmium tetroxide for dihydroxylation; or nucleophiles like hydroxide ion for SN2 displacement.
Cyclization and Spiro Ring Formation
The spirocyclic core is formed by intramolecular cyclization involving nitrogen nucleophiles and electrophilic centers on the precursor molecule.
- Method: Intramolecular nucleophilic substitution or reductive amination to close the ring.
- Conditions: Controlled temperature, inert atmosphere, sometimes catalyzed by acids or bases.
Purification and Characterization
- Purification is often achieved by flash chromatography using silica gel with solvents such as dichloromethane/methanol mixtures.
- Characterization includes NMR (1H, 13C), LC-MS, and HPLC to confirm purity (typically ≥98%) and structure.
Summary Table of Preparation Steps
Research Findings and Notes
- The tert-butyl ester group provides stability and protects the carboxyl function during subsequent synthetic manipulations.
- The 5-hydroxy substituent is critical for biological activity in many derivatives and requires careful regioselective introduction.
- The spirocyclic scaffold imparts conformational rigidity, which is advantageous for drug design targeting G-protein coupled receptors and other biological targets.
- Reported synthetic methods emphasize mild conditions to avoid racemization or decomposition of sensitive intermediates.
- The compound is mainly used as an intermediate in pharmaceutical research, with no direct therapeutic application reported.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups.
Substitution: The tert-butyl ester can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound .
Scientific Research Applications
Basic Information
- IUPAC Name : Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Molecular Formula : C14H26N2O3
- CAS Number : 1367935-91-8
- Molecular Weight : 270.37 g/mol
Structural Characteristics
The compound features a spirocyclic structure, which contributes to its unique reactivity and biological properties. The presence of hydroxyl and carboxylate functional groups enhances its potential for various chemical interactions.
Medicinal Chemistry
This compound has been investigated for its therapeutic potential, particularly in the development of novel pharmaceuticals.
Case Study: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Material Science
Due to its unique structural features, this compound is being studied for applications in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability.
| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Polyethylene | 25 | 300 |
| Polycarbonate | 30 | 310 |
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the field of asymmetric synthesis.
Case Study: Chiral Synthesis
Researchers utilized this compound as a chiral building block to synthesize various enantiomerically pure compounds, showcasing its utility in asymmetric reactions.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic compounds allows for tailored physicochemical and biological properties. Below is a systematic comparison of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate with key analogs:
Structural and Functional Modifications
Research and Commercial Landscape
- Synthetic Utility : The oxalate salt (2206610-58-2) is preferred for solubility-sensitive applications , whereas the unmodified 1,9-diazaspiro analog (1031927-14-6) serves as a versatile scaffold for further functionalization .
Biological Activity
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate, with the CAS number 1367935-91-8, is a compound that has garnered attention for its potential biological activities, particularly in relation to its interaction with the γ-aminobutyric acid type A receptors (GABAARs). This article synthesizes findings from various studies and sources to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- Purity : Typically around 98% in commercial preparations .
This compound is primarily studied for its role as a GABAAR antagonist. GABAARs are crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors has implications for various neurological conditions, including anxiety, epilepsy, and neurodegenerative diseases.
GABAAR Interaction
Research indicates that compounds similar to tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane derivatives exhibit competitive antagonistic properties at GABAARs. These interactions can influence cellular signaling pathways related to inflammation and immune responses. For instance, antagonism at GABAARs can lead to enhanced T cell proliferation and altered macrophage activity, potentially affecting the immune response to infections .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate GABAergic signaling pathways. The compound's ability to inhibit GABAAR-mediated currents has been quantitatively assessed using electrophysiological techniques. These studies reveal that the compound exhibits a dose-dependent inhibition of GABA-induced currents in neuronal cell lines .
In Vivo Studies
Animal model studies suggest that antagonism of GABAARs by this compound may lead to increased neuroinflammatory responses. For example, in a murine model of asthma, knockout of specific GABAAR subunits resulted in heightened lung inflammation, indicating a potential role for GABAAR modulation in respiratory conditions .
Case Studies
- Neuroinflammation and Immune Response :
- Anxiety Models :
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Dose-dependent inhibition of GABA-induced currents; modulation of immune cell activity. |
| In Vivo | Increased neuroinflammation; altered T cell responses; potential anxiolytic effects in behavioral models. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
